Methanone, cyclopropylidene-
CAS No.: 59078-44-3
Cat. No.: VC19564455
Molecular Formula: C4H4O
Molecular Weight: 68.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59078-44-3 |
|---|---|
| Molecular Formula | C4H4O |
| Molecular Weight | 68.07 g/mol |
| Standard InChI | InChI=1S/C4H4O/c5-3-4-1-2-4/h1-2H2 |
| Standard InChI Key | IDITVISEENJSMD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1=C=O |
Introduction
Chemical Identity and Structural Characteristics
Methanone, cyclopropylidene- is systematically named as cyclopropylidenemethanone, reflecting its bicyclic structure comprising a three-membered cyclopropane ring fused to a carbonyl group. The compound’s molecular weight is 68.07 g/mol, and its structural attributes have been extensively documented in PubChem records . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 59078-44-3 |
| SMILES | |
| InChIKey | IDITVISEENJSMD-UHFFFAOYSA-N |
| Molecular Formula | |
| Synonyms | Cyclopropane ketone, DTXSID50207805 |
The cyclopropylidene group introduces significant angle strain, with bond angles deviating from the ideal 60° of cyclopropane due to the sp²-hybridized carbonyl carbon. This strain enhances the compound’s reactivity, particularly in processes involving ring expansion or fragmentation .
Synthesis and Catalytic Formation Pathways
| Entry | Substrate | Product (Yield) | Enantiomeric Ratio |
|---|---|---|---|
| 1 | 1a | 2a (82%) | 80:20 |
| 5 | 1e | 2e (89%) | 75:25 |
Reactivity and Functional Group Transformations
Ring-Opening Reactions
The cyclopropylidene group’s strain predisposes it to ring-opening under thermal or catalytic conditions. In gold-catalyzed systems, analogous substrates undergo cycloisomerization to form bicyclic structures, a process driven by strain relief . For methanone, cyclopropylidene-, similar reactivity could yield fused bicyclic ketones or fragmented aldehydes, depending on reaction conditions.
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